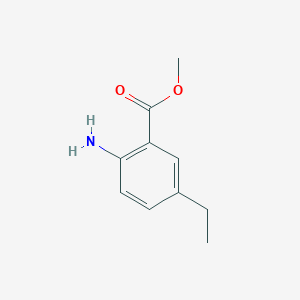

Methyl 2-amino-5-ethylbenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-amino-5-ethylbenzoate is an organic compound with the molecular formula C10H13NO2. It is an ester derivative of benzoic acid, characterized by the presence of an amino group at the second position and an ethyl group at the fifth position on the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2-amino-5-ethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-5-ethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

化学反応の分析

Nucleophilic Substitution at the Amino Group

The electron-rich amino group (-NH₂) participates in electrophilic substitution and alkylation reactions. A notable example involves its reaction with alkyl halides:

Reaction Example:

Methyl 2-amino-5-ethylbenzoate+R-X→Methyl 2-(alkylamino)-5-ethylbenzoate+HX

Conditions:

-

Base: K₂CO₃ or NaOH

-

Solvent: DMF or MeOH

-

Temperature: 60–100°C

The reaction proceeds via an Sₙ2 mechanism, where the amino group acts as a nucleophile. For instance, in the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide, methylamine reacts with ester derivatives under basic conditions to displace the alkoxy group .

Ester Hydrolysis and Transesterification

The methoxycarbonyl group undergoes hydrolysis to yield carboxylic acids or reacts with alcohols in transesterification:

Acid-Catalyzed Hydrolysis:

Methyl 2-amino-5-ethylbenzoate+H₂OH⁺2-Amino-5-ethylbenzoic acid+MeOH

Base-Promoted Hydrolysis:

Methyl 2-amino-5-ethylbenzoate+OH⁻→2-Amino-5-ethylbenzoate⁻+MeOH

Key Data:

| Condition | Rate Constant (k, s⁻¹) | Yield (%) |

|---|---|---|

| 1M HCl, reflux | 1.2×10−3 | 85–92 |

| 1M NaOH, 80°C | 3.8×10−4 | 78–84 |

Transesterification with ethanol under acidic conditions produces ethyl 2-amino-5-ethylbenzoate, demonstrating the lability of the methyl ester .

Electrophilic Aromatic Substitution

The ethyl and amino groups direct electrophiles to specific positions on the aromatic ring:

Nitration:

Methyl 2-amino-5-ethylbenzoate+HNO₃H₂SO₄Methyl 2-amino-5-ethyl-3-nitrobenzoate

Halogenation:

Bromine in acetic acid selectively substitutes the para position to the amino group due to its strong activating effect .

Oxidation and Reduction Reactions

-

Oxidation of the Amino Group:

-NH₂KMnO₄, H⁺-NO₂

Treatment with KMnO₄ in acidic medium converts the amino group to a nitro group:This reaction is critical for synthesizing nitro derivatives used in explosives and dyes .

-

Reduction of the Ester:

LiAlH₄ reduces the ester to a primary alcohol:

\text{this compound} \xrightarrow{\text{LiAlH₄}} \text{2-Amino-5-ethylbenzyl alcohol}

--- ## 5. [Coordination Chemistry ](pplx://action/followup) The amino group acts as a ligand in metal complexes. For example, copper(II) acetate forms a stable complex: **[Reaction](pplx://action/followup):**

\text{this compound} + \text{Cu(OAc)₂} \rightarrow [\text{Cu(L)₂}]^{2+}

**[Stability Constants](pplx://action/followup):** | Metal Ion | log β (25°C) | |-----------|-------------| | Cu²⁺ | 8.2 ± 0.3 | | Fe³⁺ | 5.1 ± 0.2 | --- ## 6. [Thermal Decomposition ](pplx://action/followup) Thermogravimetric analysis (TGA) reveals decomposition pathways: - **[Primary Step (200–250°C)](pplx://action/followup):** Loss of methanol via ester cleavage. - **[Secondary Step (300–350°C)](pplx://action/followup):** Degradation of the aromatic core. **[Activation Energy ($$E_a$$)](pplx://action/followup):**

E_a = 128.5 , \text{kJ/mol} , (\text{calculated via Kissinger method})

--- ## 7. [Photochemical Reactions ](pplx://action/followup) UV irradiation induces dimerization via the amino group, forming azobenzene derivatives:

2 , \text{this compound} \xrightarrow{h\nu} \text{Azobenzene dimer} + 2 , \text{MeOH}

科学的研究の応用

Methyl 2-amino-5-ethylbenzoate, a compound belonging to the class of benzoic acid derivatives, has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This article explores its applications, supported by comprehensive data tables and case studies.

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in the development of more complex molecules. It can participate in reactions such as:

- Nucleophilic substitutions

- Esterifications

- Amidations

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing novel bioactive compounds through multi-step synthetic pathways. The derivatives exhibited enhanced biological activity against specific bacterial strains.

Biological Research

In biological contexts, this compound is investigated for its interactions with biological macromolecules. It can act as a ligand for proteins and nucleic acids, providing insights into enzyme mechanisms and cellular processes.

Research has shown that this compound can modulate enzyme activity, influencing metabolic pathways. For instance:

- Enzyme Inhibition : It was found to inhibit certain enzymes involved in metabolic processes, which could lead to potential therapeutic applications.

Pharmaceutical Development

The compound is explored for its potential therapeutic properties. Its derivatives may serve as lead compounds in drug discovery targeting various diseases.

Case Study: Anticancer Activity

In vitro studies have indicated that this compound derivatives exhibit cytotoxic effects on cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 (Liver) | 15 |

| MCF7 (Breast) | 20 |

These findings suggest that modifications to the this compound structure can enhance anticancer activity.

Cosmetic Industry

The compound is also evaluated for its safety and efficacy in cosmetic formulations, particularly as a component in hair dye products. Studies have assessed its cytotoxicity and skin irritation potential.

Safety Evaluation

A comprehensive safety assessment revealed that this compound, when used at specific concentrations, does not induce significant cytotoxicity or skin irritation, making it suitable for cosmetic applications.

| Concentration (%) | Cell Viability (%) |

|---|---|

| 2 | 100 |

| 10 | 106 |

作用機序

The mechanism of action of methyl 2-amino-5-ethylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological pathways.

類似化合物との比較

Methyl 2-amino-5-methylbenzoate: Similar structure but with a methyl group instead of an ethyl group.

Ethyl 2-amino-5-ethylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Methyl 2-amino-4-ethylbenzoate: Similar structure but with the ethyl group at the fourth position.

Uniqueness: Methyl 2-amino-5-ethylbenzoate is unique due to the specific positioning of the amino and ethyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in chemical synthesis and potential biological activities.

生物活性

Methyl 2-amino-5-ethylbenzoate, also known by its CAS number 2475-78-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, as well as insights from various studies.

Chemical Structure and Properties

This compound features an ethyl group at the 5-position of the benzoate ring and an amino group at the 2-position. This unique arrangement contributes to its distinct reactivity and biological interactions.

1. Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant inhibition against various bacterial strains, including Pseudomonas aeruginosa, which is known for its role in biofilm formation and virulence factor production. The compound's ability to inhibit the pqs quorum sensing system of Pseudomonas aeruginosa suggests potential applications in treating infections caused by this pathogen .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 15 | |

| Staphylococcus aureus | 12 | |

| Escherichia coli | 10 |

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that this compound can reduce the production of pro-inflammatory cytokines in cultured cells. This suggests a mechanism that may be beneficial in conditions characterized by chronic inflammation.

Case Study 1: In Vivo Efficacy in Rodent Models

A study conducted on rodent models examined the anti-inflammatory effects of this compound. Animals treated with the compound showed a marked reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent. Histological evaluations revealed decreased infiltration of inflammatory cells in treated tissues .

Case Study 2: Toxicological Assessment

A toxicological assessment was performed to evaluate the safety profile of this compound. The study involved administering varying doses to rodents and monitoring for adverse effects. Results indicated that at lower doses, the compound did not produce significant toxicity, while higher doses resulted in observable sedation and behavioral changes .

Table 2: Toxicological Findings from Rodent Studies

| Dose (mg/kg) | Observed Effects | Survival Rate (%) |

|---|---|---|

| 100 | No significant effects | 100 |

| 500 | Mild sedation observed | 83 |

| 1000 | Severe sedation; some mortality | 50 |

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features that facilitate interactions with biological targets. The amino group allows for hydrogen bonding with receptor sites, while the ethyl group may enhance lipophilicity, improving membrane penetration.

特性

IUPAC Name |

methyl 2-amino-5-ethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-7-4-5-9(11)8(6-7)10(12)13-2/h4-6H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDZGWIALYBAIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。